2-(Ethylthio)pyrimidine-4,6-diamine
Overview
Description
2-(Ethylthio)pyrimidine-4,6-diamine (ETPD) is an organic compound that has been studied for its potential applications in various scientific fields. It is a derivative of pyrimidines and is composed of two nitrogen atoms and two sulfur atoms. ETPD has been used in research to investigate its potential applications in biochemistry, pharmacology, and medical research.
Scientific Research Applications
Structural and Spectroscopic Analysis
- Spectroscopic and X-ray Diffraction Studies : 2-(Ethylthio)pyrimidine-4,6-diamine (ETPD) was studied for its molecular structure through spectroscopic methods and X-ray diffraction, revealing that it crystallizes in the orthorhombic space group. This analysis provides insights into the compound's molecular geometry, vibrational spectra, and electrostatic potential, important for understanding its chemical behavior (Aktan et al., 2017).
Chemical Synthesis and Derivatives
- Formation of New Compounds : ETPD, when dissolved in various solvents under alkaline conditions, forms new compounds with a 6-aminothiocytosine skeleton. This transformation demonstrates its reactivity and potential for creating novel chemical structures (Grześkiewicz et al., 2020).
- Synthesis of Pyrimidine-4,6-diamines : A method for synthesizing 2-aryl-5-benzylpyrimidine-4,6-diamines using ETPD demonstrates its utility in producing complex bioactive molecules, relevant in medicinal chemistry (Wu et al., 2022).
Optoelectronic and Biological Applications
- Polyimides with Optical Properties : ETPD-derived polyimides show excellent solubility, flexibility, and transparency, with potential applications in optoelectronics due to their specific UV-visible absorption properties (Wang et al., 2015).
- Antiviral and Anticancer Potentials : ETPD-based pyrimidine derivatives exhibit significant biological activity, including antimicrobial, anticancer, and antiviral potentials. These properties make them valuable for pharmaceutical research (Verma et al., 2020).
- Corrosion Inhibition : ETPD derivatives have been studied as corrosion inhibitors, particularly for copper in saline solutions. This application is important in materials science and engineering [(Khaled et al., 2011)](https
Spectroscopic and Structural Analysis
- Spectroscopic and Crystal Structure Studies : ETPD has been characterized using spectroscopic methods and single-crystal X-ray diffraction, revealing its crystallizationThe scientific research applications of this compound (ETPD) are diverse and span various fields. Below is a summary of key findings from recent studies:
Spectroscopic and Structural Analysis
- ETPD has been re-synthesized with its single crystals obtained through slow evaporation of ethanol solution. Characterizations include X-ray diffraction analysis revealing its crystallization in the orthorhombic space group P212121. Ground state geometry, vibrational spectra, NMR spectra, molecular orbitals, and molecular electrostatic potential were evaluated using Density Functional Theory (DFT) calculations (Aktan et al., 2017).
Synthesis and Medicinal Chemistry
- ETPD and its derivatives have applications in medicinal chemistry. For instance, an efficient synthesis protocol for 2-aryl-5-benzylpyrimidine-4,6-diamines using ETPD derivatives provides high-value pyrimidine-4,6-diamines, suggesting potential for bioactive molecule modifications (Wu et al., 2022).
Protective Groups in Synthesis
- ETPD derivatives have been utilized as protective groups in the synthesis of thymidine analogues, particularly useful in sugar-modified thymidine derivatives (D’Onofrio et al., 2006).
Polymer Science
- In polymer science, ETPD derivatives have been used to develop highly transparent polyimides with excellent solubility, mechanical properties, and thermal stability. These materials show potential in applications requiring transparent, strong, and thermally stable polymers (Wang et al., 2015).
Antiviral and Antitumor Applications
- Certain ETPD derivatives exhibit antiviral and antitumor activities. They have been explored as potential inhibitors of dihydrofolate reductase, a key enzyme in cancer and pathogen metabolism, indicating their relevance in developing new therapeutic agents (Gangjee et al., 2007).
Safety and Hazards
Properties
IUPAC Name |
2-ethylsulfanylpyrimidine-4,6-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N4S/c1-2-11-6-9-4(7)3-5(8)10-6/h3H,2H2,1H3,(H4,7,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBGJVBQNURZQEV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NC(=CC(=N1)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20357705 | |
Record name | 2-(Ethylsulfanyl)pyrimidine-4,6-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20357705 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23994-93-6 | |
Record name | 2-(Ethylsulfanyl)pyrimidine-4,6-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20357705 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What spectroscopic techniques were used to characterize 2-(Ethylthio)pyrimidine-4,6-diamine and what structural information can be derived from them?
A1: While the specific spectroscopic techniques employed are not mentioned in the abstract, common methods for characterizing similar compounds include:
Q2: How was X-ray diffraction (XRD) used to determine the crystal structure of this compound and what insights did it provide?
A: X-ray diffraction (XRD) is a powerful technique for determining the three-dimensional arrangement of atoms within a crystal. By analyzing the diffraction pattern produced when X-rays interact with the crystalline sample of this compound, researchers can determine the precise positions of atoms, bond lengths, bond angles, and other structural parameters []. This information is crucial for understanding the molecule's physical and chemical properties, such as its melting point, solubility, and potential for intermolecular interactions.
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